molecular formula C7H11IN2O2S B2402417 3-Methanesulfonamido-1-methylpyridin-1-ium iodide CAS No. 59344-37-5

3-Methanesulfonamido-1-methylpyridin-1-ium iodide

Cat. No.: B2402417
CAS No.: 59344-37-5
M. Wt: 314.14
InChI Key: BHSWYSWHJFLJIG-UHFFFAOYSA-M
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Description

3-Methanesulfonamido-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2O2S It is known for its unique structure, which includes a pyridinium ring substituted with a methanesulfonamido group and a methyl group

Scientific Research Applications

3-Methanesulfonamido-1-methylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanesulfonamido-1-methylpyridin-1-ium iodide typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methylpyridine and methanesulfonyl chloride.

    Reaction: The 1-methylpyridine is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms 3-methanesulfonamido-1-methylpyridine.

    Quaternization: The resulting 3-methanesulfonamido-1-methylpyridine is then quaternized with iodomethane to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonamido-1-methylpyridin-1-ium iodide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridinium salts.

Mechanism of Action

The mechanism of action of 3-Methanesulfonamido-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The methanesulfonamido group plays a crucial role in these interactions, potentially leading to the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-methylpyridinium bromide
  • 3-Amino-1-methylpyridinium chloride
  • 3-Methanesulfonamido-1-methylpyridinium bromide

Comparison

Compared to similar compounds, 3-Methanesulfonamido-1-methylpyridin-1-ium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and solubility. The methanesulfonamido group also imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(1-methylpyridin-1-ium-3-yl)methanesulfonamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2O2S.HI/c1-9-5-3-4-7(6-9)8-12(2,10)11;/h3-6,8H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSWYSWHJFLJIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)NS(=O)(=O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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